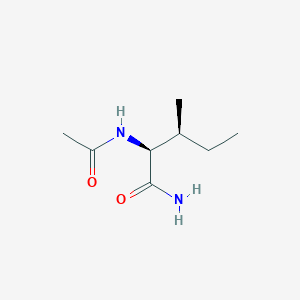

(2S,3S)-2-acetamido-3-methylpentanamide

Vue d'ensemble

Description

(2S,3S)-2-acetamido-3-methylpentanamide, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 172.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- For instance, substance P (SP), a neuropeptide, shares some similarities with AC-ILE-NH2. SP acts mainly through three primary receptors: NK-1, NK-2, and NK-3 . These receptors are involved in various biological processes, including neurotransmission, inflammation, and immune regulation.

- The exact binding sites and conformational changes remain speculative due to limited research on AC-ILE-NH2. However, molecular docking studies could shed light on its interaction with relevant proteins .

Target of Action

Mode of Action

Result of Action

Activité Biologique

(2S,3S)-2-acetamido-3-methylpentanamide, also known as a derivative of isoleucine, exhibits notable biological activity due to its structural properties. This compound has garnered interest in various fields, including biochemistry and pharmacology, owing to its potential applications in protein structure studies and therapeutic developments.

Chemical Structure and Synthesis

The molecular formula for this compound is . It can be synthesized from L-isoleucine through acylation with acetic anhydride:

This reaction highlights the compound's structural similarity to isoleucine, which may influence its biological interactions.

Research indicates that this compound's biological activity stems from its ability to mimic amino acids involved in protein synthesis and metabolism. The presence of the amide group allows for potential hydrogen bonding interactions with biological macromolecules, which can affect enzyme activity and protein folding.

Antioxidant Properties

Recent studies have suggested that compounds similar to this compound may exhibit antioxidant properties. Antioxidant peptides are increasingly recognized for their roles in food science and pharmaceuticals due to their ability to scavenge free radicals and protect cells from oxidative stress.

Study 1: Antioxidant Peptides

In a study focusing on peptide-based hydrogels, it was found that certain peptides derived from amino acids like isoleucine demonstrated significant antioxidant activity. This suggests that this compound could be a candidate for developing new antioxidant agents.

Study 2: Protein Interactions

A systematic analysis of ligand interactions in proteins has shown that derivatives of isoleucine can bind effectively to bromodomains, which are critical in regulating gene expression. The binding affinity and specificity of these compounds highlight their potential as therapeutic agents targeting protein-protein interactions .

Summary of Biological Activity

| Property | Description |

|---|---|

| Structural Similarity | Mimics isoleucine; potential for protein interaction |

| Antioxidant Activity | Capable of scavenging free radicals; applicable in food and pharmaceutical industries |

| Binding Affinity | Effective ligand for bromodomains; influences gene regulation |

Applications De Recherche Scientifique

Drug Development

(2S,3S)-2-acetamido-3-methylpentanamide serves as a precursor in the synthesis of pharmaceuticals targeting metabolic disorders. Its structural similarity to isoleucine allows it to participate in various biochemical pathways that are significant for drug design.

Antiepileptic Agents

Research indicates that compounds structurally related to this compound may exhibit anticonvulsant properties. For instance, analogs like valnoctamide show enhanced potency compared to traditional agents like valproate .

Antioxidant Peptides

In food science, this compound is explored for its potential as an antioxidant peptide. These peptides are gaining attention for their health benefits and applications in food preservation and functional foods.

Peptide-Based Materials

The compound has been studied in the development of peptide-based biomaterials. These materials are critical in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic natural extracellular matrices.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Isoleucine | Natural amino acid | Essential for protein synthesis |

| N-Acetyl-L-isoleucine | Acetylated derivative | Increased solubility; used in peptide synthesis |

| (2R,3R)-N-acetyl-2-amino-3-methylpentanoic acid | Diastereoisomer | Different stereochemistry affecting biological activity |

| 2-Acetamido-4-methylpentanoic acid | Structural analog | Different substitution pattern; varied properties |

Case Study 1: Antioxidant Peptides in Food Science

Recent studies have highlighted the role of antioxidant peptides derived from this compound in enhancing food safety and quality. Efficient screening methods have accelerated research into these peptides, leading to their incorporation into various food products for health benefits.

Case Study 2: Drug Development for Metabolic Disorders

A notable case involves the use of this compound as a building block in synthesizing new drugs aimed at treating metabolic disorders. Its structural properties facilitate interactions with specific biological targets, enhancing drug efficacy .

Q & A

Q. Basic: What are the recommended methods for synthesizing (2S,3S)-2-acetamido-3-methylpentanamide in a laboratory setting?

Answer:

The synthesis typically involves multi-step enantioselective routes, such as:

- Chiral auxiliary-assisted amidation : Use L-proline derivatives to control stereochemistry during acetamide group introduction .

- Protection-deprotection strategies : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites, followed by acidic or basic deprotection .

- Purification : Recrystallization in ethanol/water mixtures or chiral chromatography (e.g., using amylose-based columns) ensures stereochemical purity .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in sealed, argon-purged containers at –20°C to prevent hydrolysis of the acetamide group .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal exposure .

- Moisture control : Store with desiccants (e.g., silica gel) to minimize degradation .

Q. Advanced: What analytical techniques are most effective for confirming the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) to resolve enantiomers; compare retention times with standards .

- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in similar stereocomplex amides .

- NMR spectroscopy : - and -NMR coupling constants (e.g., ) validate vicinal stereochemistry .

Q. Advanced: How can conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents be resolved?

Answer:

- Standardized protocols : Replicate solubility tests under controlled humidity and temperature (e.g., 25°C, 60% RH) .

- Orthogonal methods : Compare gravimetric analysis (dissolution in DMSO) with UV-Vis spectrophotometry to cross-validate results .

- Solvent polarity index : Correlate solubility with Hansen solubility parameters to identify outliers in literature data .

Q. Basic: What safety precautions are necessary when working with this compound?

Answer:

- PPE : Wear lab coats, chemical-resistant gloves, and full-face shields during synthesis .

- Ventilation : Use local exhaust ventilation to mitigate aerosol formation during grinding or weighing .

- Emergency protocols : For spills, neutralize with 5% acetic acid and collect waste in labeled hazardous containers .

Q. Advanced: What strategies can optimize the yield of this compound in enantioselective synthesis?

Answer:

- Catalyst screening : Test Sharpless epoxidation catalysts or Jacobsen’s salen complexes to enhance enantiomeric excess (ee) .

- Solvent optimization : Replace THF with dimethylacetamide (DMAc) to reduce steric hindrance during amide coupling .

- Reaction monitoring : Use inline FTIR to track intermediate formation and adjust reaction times dynamically .

Q. Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- FTIR spectroscopy : Identify C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (CHNO; calc. 172.12) with ≤2 ppm error .

- -NMR : Peaks at δ 1.2 (doublet, CH) and δ 6.1 (amide proton) validate methyl and acetamide groups .

Q. Advanced: How does the steric environment influence the reactivity of this compound in peptide coupling reactions?

Answer:

- Steric maps : Generate molecular models (e.g., DFT calculations) to predict hindered reaction sites .

- Coupling reagent selection : Use HATU over DCC for bulky substrates to minimize steric clashes during activation .

- Kinetic studies : Compare reaction rates with analogous non-methylated compounds to quantify steric effects .

Propriétés

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXRBMLCXMBBM-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426217 | |

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56711-06-9 | |

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.